molecular formula C14H20N2O3 B5745357 METHYL 2-{[4-(DIETHYLAMINO)BENZOYL]AMINO}ACETATE

METHYL 2-{[4-(DIETHYLAMINO)BENZOYL]AMINO}ACETATE

Cat. No.: B5745357
M. Wt: 264.32 g/mol
InChI Key: IOIGIFGGJZJJIV-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(diethylamino)benzoyl]amino}acetate is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol It is a derivative of benzoic acid and is characterized by the presence of a diethylamino group attached to the benzoyl moiety

Preparation Methods

The synthesis of methyl 2-{[4-(diethylamino)benzoyl]amino}acetate typically involves the reaction of 4-(diethylamino)benzoyl chloride with methyl glycinate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-{[4-(diethylamino)benzoyl]amino}acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

Methyl 2-{[4-(diethylamino)benzoyl]amino}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[4-(diethylamino)benzoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The diethylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-{[4-(diethylamino)benzoyl]amino}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[[4-(diethylamino)benzoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-16(5-2)12-8-6-11(7-9-12)14(18)15-10-13(17)19-3/h6-9H,4-5,10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIGIFGGJZJJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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